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Compound of Interest

Compound Name: Withasomnine

Cat. No.: B158684 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

withasomnine, a pyrazole alkaloid of significant interest to researchers, scientists, and drug

development professionals. This document details the available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental

protocols, and visualizes the biosynthetic pathway of the broader class of withanolides to which

withasomnine belongs.

Spectroscopic Data of Withasomnine
The structural elucidation of withasomnine (C₁₂H₁₂N₂) is supported by a combination of

spectroscopic techniques. The key quantitative data are summarized below.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of withasomnine and provides insights

into its fragmentation patterns.
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Parameter Value Source

Molecular Formula C₁₂H₁₂N₂ PubChem

Molecular Weight 184.24 g/mol PubChem

Exact Mass 184.100048391 Da PubChem[1]

GC-MS m/z Peaks

Major Peak 184 PubChem[1]

2nd Highest Peak 128 PubChem[1]

3rd Highest Peak 77 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and

coupling constants for withasomnine is not readily available in tabulated form, data for closely

related pyrazole derivatives and general principles of NMR spectroscopy allow for a confident

prediction of its spectral characteristics. A recent synthesis of withasomnine provides some

spectral data for related compounds, and the full study may contain the specific data for

withasomnine.[2][3]

Expected ¹H NMR Spectral Features: Aromatic protons on the phenyl ring are expected in the

range of δ 7.0-8.0 ppm. The protons on the dihydro-pyrrolo portion of the molecule would

appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen

atoms and the pyrazole ring.

Expected ¹³C NMR Spectral Features: The carbon atoms of the phenyl group would resonate in

the aromatic region (δ 120-140 ppm). The carbons of the pyrazole ring would also appear in

the downfield region, while the sp³ hybridized carbons of the pyrrolo moiety would be found in

the upfield region of the spectrum.

Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for withasomnine is not widely published. However,

based on its functional groups, the following characteristic absorption peaks can be anticipated.
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Functional Group Expected Wavenumber (cm⁻¹)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=N stretch (pyrazole ring) 1650-1550

C=C stretch (aromatic & pyrazole) 1600-1450

C-N stretch 1350-1000

C-H bend (out-of-plane, aromatic) 900-675

Experimental Protocols
The following sections outline general experimental methodologies for obtaining the

spectroscopic data presented above. These are based on standard practices for the analysis of

alkaloids and related heterocyclic compounds.

Sample Preparation and Extraction
Withasomnine is typically isolated from the roots and leaves of Withania somnifera. The

general procedure involves:

Drying and powdering of the plant material.

Extraction with a suitable solvent, such as methanol or ethanol.

Fractionation of the crude extract using techniques like column chromatography over silica

gel to isolate the pure compound.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Instrument: A standard GC-MS system.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-

300°C.

Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Instrument: A high-performance liquid chromatograph coupled to a tandem mass

spectrometer (e.g., Q-TOF or Triple Quadrupole).

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to

improve ionization.

Ionization: Electrospray Ionization (ESI) in positive ion mode is common for alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common

choices for dissolving alkaloids.

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Experiments: Standard 1D ¹H and ¹³C{¹H} experiments are performed. For complete

structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are employed.

Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate

(e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Biosynthesis of Withanolides
Withasomnine belongs to the withanolide class of compounds, which are C28 steroidal

lactones. Their biosynthesis proceeds through the well-established mevalonate (MVA) and

methylerythritol phosphate (MEP) pathways, which provide the isoprene building blocks. The

following diagram illustrates the key steps leading to the withanolide backbone.

Mevalonate (MVA) Pathway (Cytosol)

Methylerythritol Phosphate (MEP) Pathway (Plastid)
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Caption: Biosynthetic pathway of withanolides, including withasomnine.

Conclusion
This technical guide consolidates the currently available spectroscopic data for withasomnine
and provides a framework for its analysis. While a complete set of assigned NMR and specific

IR data remains to be fully compiled in a centralized public repository, the information
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presented here, derived from existing literature and established spectroscopic principles,

serves as a valuable resource for researchers in the fields of natural product chemistry,

pharmacology, and drug discovery. The elucidation of the biosynthetic pathway of the parent

withanolide class further contextualizes the formation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b158684?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Withasomnine.-A-pyrazole-alkaloid-from-Withania-Schr%C3%B6ter-Neumann/a3686a9a26119adbf3ab0f4e73ffcd14f93da2f2
https://www.semanticscholar.org/paper/Withasomnine.-A-pyrazole-alkaloid-from-Withania-Schr%C3%B6ter-Neumann/a3686a9a26119adbf3ab0f4e73ffcd14f93da2f2
https://www.rsc.org/suppdata/c7/qo/c7qo00847c/c7qo00847c1.pdf
https://pubs.rsc.org/en/content/articlelanding/2018/qo/c7qo00847c
https://pubs.rsc.org/en/content/articlelanding/2018/qo/c7qo00847c
https://pubs.rsc.org/en/content/articlelanding/2018/qo/c7qo00847c
https://www.benchchem.com/product/b158684#spectroscopic-data-nmr-ir-mass-spec-of-withasomnine
https://www.benchchem.com/product/b158684#spectroscopic-data-nmr-ir-mass-spec-of-withasomnine
https://www.benchchem.com/product/b158684#spectroscopic-data-nmr-ir-mass-spec-of-withasomnine
https://www.benchchem.com/product/b158684#spectroscopic-data-nmr-ir-mass-spec-of-withasomnine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158684?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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